
2-ブロモ-4-(ピペリジン-1-イルメチル)ピリジン
説明
2-Bromo-4-(piperidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C₁₁H₁₅BrN₂ and a molecular weight of 255.15 g/mol . It is a brominated pyridine derivative that features a piperidin-1-ylmethyl substituent at the 4-position. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
科学的研究の応用
2-Bromo-4-(piperidin-1-ylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 4-(piperidin-1-ylmethyl)pyridine. One common method includes the reaction of 4-(piperidin-1-ylmethyl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired brominated product.
Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-(piperidin-1-ylmethyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(piperidin-1-ylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Oxidation Reactions: The piperidin-1-ylmethyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidinyl derivatives.
作用機序
The mechanism of action of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the piperidin-1-ylmethyl group. These functional groups allow the compound to interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
類似化合物との比較
2-Bromo-5-(piperidin-1-ylmethyl)pyridine: Similar structure with the bromine atom at the 5-position instead of the 4-position.
2-Bromo-4-methylpyridine: Lacks the piperidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness: 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is unique due to the presence of both the bromine atom and the piperidin-1-ylmethyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and the formation of diverse derivatives, making it a valuable compound in research and development .
特性
IUPAC Name |
2-bromo-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBSWOWTOUXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546363 | |
| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88046-02-0 | |
| Record name | 2-Bromo-4-(1-piperidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88046-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-bromo-4-(1-piperidinylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





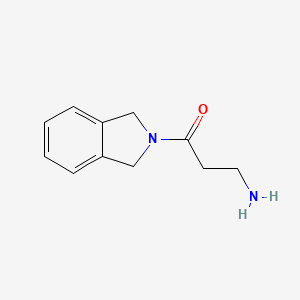

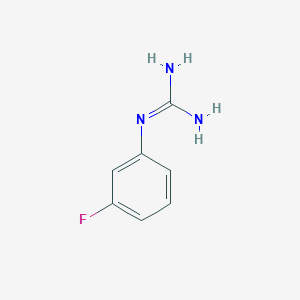
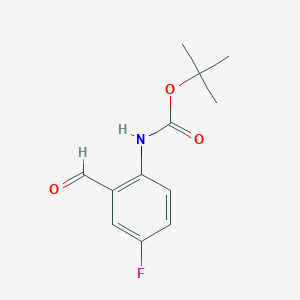
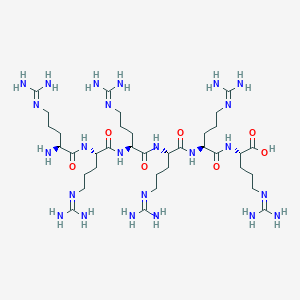

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)
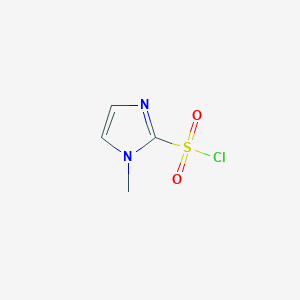
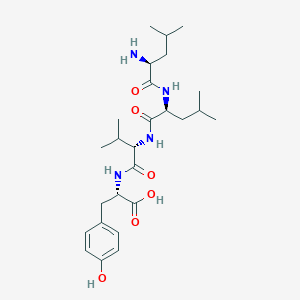
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)

